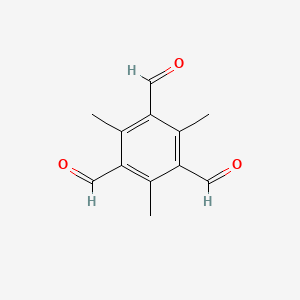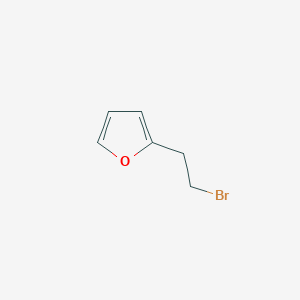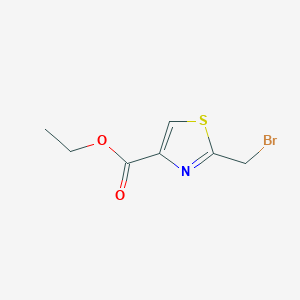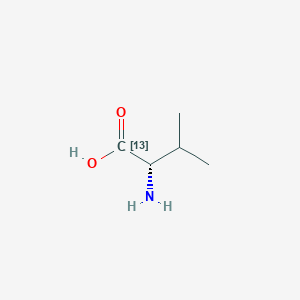
1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-
Overview
Description
“1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-” is a chemical compound with the molecular formula C12H12O6 . It has a molecular weight of 252.22 .
Synthesis Analysis
This compound is used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . The synthesis of this compound from MFCD00603507 has been reported .Molecular Structure Analysis
The molecular structure of “1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-” consists of a benzene ring with three carboxaldehyde groups and three methyl groups attached to it .Chemical Reactions Analysis
This compound is used as a building block in the construction of covalent organic frameworks (COFs), which are crystalline porous materials . These COFs are constructed using diverse linkage chemistries and can be designed for numerous different functionalities and potential applications .Physical And Chemical Properties Analysis
The predicted boiling point of “1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl-” is 472.2±45.0 °C and its predicted density is 1.283±0.06 g/cm3 .Scientific Research Applications
Liquid Crystal Synthesis
1,3,5-Benzenetricarboxaldehyde derivatives, specifically through reactions with 2,4,6-trimethyl-1,3,5-triazine, have been utilized to yield 2,4,6-tristyryl-1,3,5-triazines, which exhibit liquid crystalline phases. These derivatives, particularly when possessing alkoxy chains, demonstrate unique structural properties such as helical columnar arrangements in the solid state and hexagonal columnar mesophases upon heating. Such materials find applications in advanced display technologies and optical devices due to their phase transition and light-responsive properties (Holst, Pakula, & Meier, 2004).
Catalysis and Chemical Synthesis
The compound and its derivatives are pivotal in catalysis, especially in the field of metal-organic frameworks (MOFs). Studies have shown that MOFs utilizing 1,3,5-benzenetricarboxaldehyde components can act as efficient catalysts for chemical transformations, such as the cyanosilylation of aldehydes and ketones. These catalysts are notable for their high conversion yields and size-selective catalysis, which is crucial for the synthesis of fine chemicals and pharmaceutical intermediates (Horike, Dincǎ, Tamaki, & Long, 2008).
Materials Science and Nanotechnology
In materials science, derivatives of 1,3,5-benzenetricarboxaldehyde are integral in the development of novel materials with unique properties. For instance, covalent organic frameworks (COFs) derived from this compound have been researched for their potential in creating new types of porous materials that are highly crystalline, chemically and thermally stable. These materials are investigated for their applications in molecular adsorption, catalysis, and as platforms for nanotechnology applications (Chen et al., 2018).
Photovoltaic Applications
Research has extended into the use of 1,3,5-benzenetricarboxaldehyde in the synthesis of nanostructures for photovoltaic applications. Specifically, its role as a chelating agent in the sol-gel synthesis of nanoparticles, such as NiTiO3, demonstrates its utility in the fabrication of materials for solar energy conversion. The morphological and particle size control afforded by this compound is critical for optimizing the efficiency of photovoltaic devices (Sobhani-Nasab et al., 2015).
Safety and Hazards
Future Directions
The compound is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks . These materials have potential applications in various fields such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes . Therefore, the future directions of this compound are likely to be influenced by advancements in these areas.
Mechanism of Action
Target of Action
It is commonly used as an important intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it may be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific compounds it is used to produce.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde . For instance, temperature and pH could affect its reactivity and stability. Additionally, the presence of other compounds in the reaction environment could influence its efficacy and the nature of its interactions with its targets.
Biochemical Analysis
Biochemical Properties
It is often used as a key intermediate in organic synthesis . It can be used in the synthesis of organic pigments, photosensitive materials, photocatalysts, and compounds with fluorescent properties
Molecular Mechanism
It is known that it can be prepared by oxidizing 2,4,6-trimethylaniline, a reaction that can be catalyzed by oxygen or hydrogen peroxide
properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNLLMKGXOOWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471329 | |
| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119198-88-8 | |
| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)



![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)





![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)

